molecular formula C16H23FN2O3S B4663261 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4663261
M. Wt: 342.4 g/mol
InChI Key: YKQRNBLHEWBQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Fluorophenyl)methanesulfonyl]-N-propylpiperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methanesulfonyl group, and a piperidine ring. Its distinct molecular configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(2-Fluorophenyl)methanesulfonyl]-N-propylpiperidine-4-carboxamide involves several steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of 2-fluorophenylmethanesulfonyl chloride with N-propylpiperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[(2-Fluorophenyl)methanesulfonyl]-N-propylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide ions replace the fluorine atom, forming phenol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-Fluorophenyl)methanesulfonyl]-N-propylpiperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its pharmacological properties, including its potential as an analgesic or anti-inflammatory agent.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methanesulfonyl]-N-propylpiperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to specific targets, while the methanesulfonyl group contributes to its stability and solubility. The piperidine ring plays a crucial role in modulating its pharmacokinetic properties. The compound’s effects are mediated through pathways involving signal transduction and cellular responses.

Comparison with Similar Compounds

1-[(2-Fluorophenyl)methanesulfonyl]-N-propylpiperidine-4-carboxamide can be compared with similar compounds such as:

    1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide: This compound has a similar structure but with a chloro group instead of a fluorine atom, which affects its reactivity and binding properties.

    Phenylboronic acid: Although structurally different, phenylboronic acid shares some chemical reactivity characteristics, such as forming stable complexes with diols.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-2-9-18-16(20)13-7-10-19(11-8-13)23(21,22)12-14-5-3-4-6-15(14)17/h3-6,13H,2,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQRNBLHEWBQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.